4'-Bromo-3-iodo-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-iodophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCZCODBREKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Construction of 4 Bromo 3 Iodo 1,1 Biphenyl and Its Precursors
Regioselective Halogenation Strategies for Biaryl Scaffolds
Introducing halogens at specific positions on a biphenyl (B1667301) core is a foundational step in the synthesis of 4'-Bromo-3-iodo-1,1'-biphenyl. Achieving the desired 3,4'-substitution pattern requires precise control over the regioselectivity of the halogenation reactions.
Directed Ortho-Metalation and Subsequent Halogenation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate is then trapped with an electrophile, such as a halogen source. baranlab.orgharvard.edu
To synthesize a precursor for this compound, one could envision starting with a 4-bromobiphenyl (B57062) derivative bearing a DMG at the C-2 position. The DMG, often a functional group like an amide, carbamate, or sulfoxide, chelates the lithium cation, positioning the base to abstract the sterically accessible proton at the C-3 position. Subsequent quenching of the resulting organolithium species with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), would install the iodine atom precisely at the desired C-3 position. imperial.ac.uk While bromine can also serve as a directing group, its directing power is weaker than that of other common DMGs. nih.gov
Key Features of Directed Ortho-Metalation:
| Feature | Description |
|---|---|
| Regiocontrol | Excellent regioselectivity for the ortho-position relative to the DMG. baranlab.org |
| Reagents | Typically involves organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) often in the presence of an additive like TMEDA. harvard.edu |
| Electrophiles | The generated aryllithium can be trapped with various electrophiles, including I₂, Br₂, Cl₂, and others. baranlab.org |
| Applicability | Widely used for constructing highly substituted aromatic and heteroaromatic systems. harvard.edu |
This method offers a predictable and high-yielding route to specifically substituted biphenyls that are difficult to access through classical electrophilic aromatic substitution.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. However, controlling regioselectivity on an unsubstituted biphenyl or a monosubstituted biphenyl can be challenging. In the case of 4-bromobiphenyl, the existing bromo group is an ortho, para-director, and the phenyl group also directs incoming electrophiles to its ortho and para positions.
Direct iodination of 4-bromobiphenyl would likely lead to a mixture of isomers, with substitution occurring at the positions activated by both the bromine and the phenyl ring (e.g., 4'-bromo-4-iodobiphenyl or 4'-bromo-2-iodobiphenyl). Achieving the desired 3-iodo substitution is not straightforward via this method.
However, regioselectivity can be influenced by the choice of iodinating agent and reaction conditions. Reagents such as molecular iodine combined with silver salts (e.g., Ag₂SO₄, AgBF₄) have been shown to provide specific regioselectivity in the iodination of substituted arenes, although this is highly substrate-dependent. nih.gov For complex targets like this compound, EAS is more practically applied to the synthesis of halogenated precursors rather than the final halogenation step on a pre-formed biphenyl scaffold, unless a strong directing group is employed as discussed in the DoM strategy.
Oxidative Halogenation Approaches
Oxidative halogenation involves the direct functionalization of a C-H bond with a halogen atom, facilitated by an oxidant. These methods can offer alternative pathways to halogenated arenes, sometimes with unique regioselectivity. For instance, palladium-catalyzed C-H halogenation can occur with high selectivity, often guided by a directing group, using simple hydrogen halides or other halogen sources under electrochemical oxidation conditions. acs.org
Copper-mediated or -catalyzed oxidative halogenations have also been developed for various aromatic systems, including phenols and anilines, often proceeding through a radical mechanism. beilstein-journals.org However, the direct oxidative halogenation of a non-activated C-H bond on a simple biphenyl scaffold to achieve the specific 3,4'-dihalogenation pattern is not a commonly reported high-yield strategy. Such reactions on biphenyls can sometimes lead to oxidative degradation or ring cleavage rather than selective halogenation. nih.govresearchgate.net
Cross-Coupling Strategies for Assembling the Biphenyl Core
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing the C-C bond that forms the biphenyl core. These strategies allow for the convergent synthesis of this compound from two simpler, appropriately halogenated precursors.
Suzuki-Miyaura Cross-Coupling Utilizing Halogenated Phenylboronic Acids or Esters
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming biaryl compounds. gre.ac.uknih.gov It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium complex in the presence of a base. nih.gov The synthesis of this compound can be efficiently achieved through several Suzuki coupling approaches, leveraging the differential reactivity of aryl halides (C-I > C-Br > C-Cl).
Possible Suzuki-Miyaura Coupling Routes:
| Route | Aryl Halide | Organoboron Reagent | Key Selectivity Factor |
|---|---|---|---|
| A | 1-Bromo-4-iodobenzene (B50087) | (3-Iodophenyl)boronic acid | Selective coupling at the more reactive C-I bond of the aryl halide. |
| B | 1,3-Diiodobenzene | (4-Bromophenyl)boronic acid | Selective monocoupling at one of the C-I bonds of the aryl halide. |
In Route A, the higher reactivity of the C-I bond in 1-bromo-4-iodobenzene allows for selective coupling with the boronic acid, leaving the C-Br bond intact for potential subsequent reactions. Route B relies on controlling the stoichiometry to favor a single coupling event on 1,3-diiodobenzene. Both (3-Iodophenyl)boronic acid and (4-Bromophenyl)boronic acid are commercially available or can be readily synthesized. organoborons.comorgsyn.org
A typical Suzuki-Miyaura reaction for this synthesis would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₃PO₄ or Na₂CO₃, and a solvent system such as 1,4-dioxane/water. researchgate.net
Stille Cross-Coupling with Organotin Reagents
The Stille cross-coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organotin reagents (organostannanes) as the organometallic partner. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Organostannanes are often stable to air and moisture, and the reaction conditions are generally mild and tolerant of a wide range of functional groups. wikipedia.org The synthesis of this compound via Stille coupling would follow a similar logic to the Suzuki reaction:
Plausible Stille Coupling Route: Reaction of (4-bromophenyl)trimethylstannane with 1,3-diiodobenzene.
The selectivity of the reaction can be controlled to favor the desired mono-arylation product. rsc.org A significant drawback of Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. libretexts.orgorganic-chemistry.org
Comparison of Cross-Coupling Strategies:
| Strategy | Advantages | Disadvantages |
|---|---|---|
| Suzuki-Miyaura | Low toxicity of boron reagents; byproducts are easily removed; wide availability of boronic acids. nih.gov | Boronic acids can undergo protodeboronation; some reactions require rigorous exclusion of oxygen. |
| Stille | Organostannanes are stable to air and moisture; tolerant of many functional groups. wikipedia.org | High toxicity of tin reagents; stoichiometric tin byproducts can be difficult to remove. libretexts.orgorganic-chemistry.org |
Negishi Cross-Coupling with Organozinc Reagents
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
In the context of synthesizing this compound, a Negishi coupling approach would typically involve the reaction of an arylzinc reagent with an aryl halide. For instance, (4-bromophenyl)zinc halide could be coupled with 1-bromo-3-iodobenzene (B1265593) or, alternatively, (3-iodophenyl)zinc halide could be coupled with 1,4-dibromobenzene. The choice of reactants can be influenced by the availability of starting materials and the desire to selectively react one halogen over another.
The general mechanism of the Negishi coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org
Table 1: Illustrative Reactants for Negishi Cross-Coupling
| Organozinc Reagent | Aryl Halide | Catalyst | Product |
| (4-bromophenyl)zinc halide | 1-bromo-3-iodobenzene | Pd(PPh₃)₄ or Ni catalyst | This compound |
| (3-iodophenyl)zinc halide | 1,4-dibromobenzene | Pd(PPh₃)₄ or Ni catalyst | This compound |
This table provides a conceptual illustration of potential synthetic routes.
Organozinc reagents can be prepared through several methods. One common method is the direct insertion of zinc metal into an organic halide. organic-chemistry.orgbeilstein-journals.org The reactivity of these reagents is a key aspect of the Negishi coupling's success. The development of highly active zinc, known as Rieke® Zinc, allows for the direct reaction with aryl bromides and chlorides, tolerating a variety of sensitive functional groups.
Kumada Cross-Coupling Protocols
The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, is another cornerstone of C-C bond formation, utilizing a Grignard reagent and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction was one of the first catalytic cross-coupling methods to be developed. wikipedia.org
For the synthesis of this compound, a Kumada coupling could involve the reaction of a Grignard reagent, such as (4-bromophenyl)magnesium bromide, with 1-bromo-3-iodobenzene. The reaction is typically carried out in solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org
The catalytic cycle for the palladium-catalyzed Kumada coupling is understood to be analogous to other cross-coupling reactions. wikipedia.org It begins with the oxidative addition of the organic halide to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the biaryl product. wikipedia.orgslideshare.net
While effective, a limitation of the Kumada coupling is the high reactivity of Grignard reagents, which makes them incompatible with certain functional groups. jk-sci.com
Table 2: Potential Kumada Coupling Strategy
| Grignard Reagent | Aryl Halide | Catalyst | Product |
| (4-bromophenyl)magnesium bromide | 1-bromo-3-iodobenzene | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | This compound |
This table illustrates a potential synthetic approach.
Ullmann Coupling and Modified Ullmann Reactions for Biaryl Formation
The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.orgwikipedia.orgbyjus.com The traditional Ullmann reaction often required harsh conditions and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient and milder Ullmann-type reactions. rsc.org
The synthesis of an unsymmetrical biaryl like this compound via a classic Ullmann coupling would be challenging and likely result in a mixture of products. However, modified Ullmann protocols, often employing palladium or nickel catalysts in addition to or in place of copper, have expanded the scope to include unsymmetrical biaryl synthesis. wikipedia.orgmdpi.com These modified reactions can often be performed under milder conditions. rsc.org
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org For unsymmetrical couplings, one aryl halide is typically used in excess. byjus.com
Catalytic Systems for Optimized Synthesis of this compound
The efficiency and selectivity of cross-coupling reactions are highly dependent on the catalytic system employed. The choice of metal, ligands, and reaction conditions plays a crucial role in achieving high yields and minimizing side products.
Palladium-Based Catalysts (e.g., Pd(0), Pd(II) Precatalysts, Ligand Effects)
Palladium catalysts are widely used in cross-coupling reactions due to their high efficiency and functional group tolerance. chemrxiv.org Both Pd(0) and Pd(II) complexes can be used as catalyst precursors.
Commonly used Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃. nih.gov However, these can have drawbacks, such as the presence of ligands that might interfere with the reaction. nih.gov
Pd(II) precatalysts, such as Pd(OAc)₂ and PdCl₂, are often preferred as they are typically more stable and easier to handle. nih.gov These Pd(II) sources are reduced in situ to the active Pd(0) species. nih.govresearchgate.net The development of well-defined Pd(II) precatalysts with an optimal ligand-to-palladium ratio has led to significant improvements in the effectiveness of cross-coupling reactions. researchgate.net
The choice of ligand is critical to the success of a palladium-catalyzed cross-coupling reaction. nih.gov Ligands stabilize the palladium center, influence its reactivity, and can affect the rates of oxidative addition and reductive elimination. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as biaryl monophosphines, have been shown to be highly effective in many cross-coupling reactions. nih.gov The ligand can also play a role in the activation of the precatalyst to the active Pd(0) species. nih.gov
Table 3: Common Palladium Precatalysts and Ligands
| Precatalyst | Common Ligands | Activation |
| Pd(OAc)₂ | PPh₃, Buchwald-type biarylphosphines | In situ reduction |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos | Ligand exchange |
| [PdCl(allyl)]₂ | Various phosphines | Reductive elimination |
| Palladacycles | Various phosphines | Base-mediated activation |
Nickel-Catalyzed Approaches
Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions. wikipedia.orgorganic-chemistry.org They are particularly effective in Kumada and Negishi couplings. wikipedia.orgorganic-chemistry.org Nickel catalysts can be generated from various precursors, such as NiCl₂ or Ni(acac)₂. orgsyn.org
Nickel-catalyzed cross-couplings of aryl chlorides, which are often less reactive than bromides and iodides, have been successfully developed. Amido pincer nickel complexes and N-heterocyclic carbene (NHC)-based nickel complexes have shown high efficiency in these transformations.
Copper-Mediated Syntheses (e.g., Ullmann-type reactions, Halogen Exchange)
Copper-mediated reactions, particularly the Ullmann coupling, are fundamental in biaryl synthesis. organic-chemistry.orgrsc.org While traditional Ullmann reactions required harsh conditions, the use of ligands has enabled these reactions to proceed under milder conditions. mdpi.comnih.gov Bidentate ligands, in particular, have been shown to facilitate copper-catalyzed cross-coupling reactions. mdpi.com
Copper can also mediate halogen exchange reactions, known as Finkelstein reactions. manac-inc.co.jpwikipedia.org This process involves the exchange of one halogen for another and is driven by the differential solubility of the resulting halide salts. manac-inc.co.jpwikipedia.org For instance, an aryl bromide could be converted to a more reactive aryl iodide in the presence of a copper catalyst and an iodide source. This can be a useful strategy in multi-step syntheses.
Sustainable and Green Chemistry Approaches to this compound Synthesis
The growing emphasis on sustainable and environmentally benign chemical manufacturing has spurred the development of green synthetic methodologies for a wide array of organic compounds, including halogenated biphenyls like this compound. acsgcipr.orgrsc.org These approaches prioritize the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions to minimize the environmental footprint of chemical production. acsgcipr.orgrsc.org Key areas of innovation in the green synthesis of this compound and its precursors include advancements in catalytic C-C bond formation, particularly the Suzuki-Miyaura coupling, and the development of eco-friendly halogenation techniques.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyl scaffolds. wikipedia.orgyonedalabs.comgre.ac.uk Green modifications to this reaction focus on replacing traditional organic solvents with more environmentally friendly alternatives, such as water. wikipedia.orgrsc.orgnih.gov Water is a desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. st-andrews.ac.uk The use of aqueous media is not only safer but also simplifies product isolation in many cases. nih.gov Furthermore, advancements in catalyst design have led to the development of highly efficient systems that can function in aqueous environments, often under milder conditions. nih.govresearchgate.net
Heterogeneous catalysts, such as palladium supported on carbon (Pd/C), offer significant green advantages. acsgcipr.org These catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which is both economically and environmentally beneficial. acsgcipr.orgbohrium.com The use of such recyclable catalysts reduces the amount of heavy metal waste generated. bohrium.com
To further enhance the green credentials of these syntheses, energy-efficient techniques like microwave-assisted synthesis are being employed. researchgate.netijnrd.organton-paar.comyoutube.com Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher product yields and purity. ijnrd.organton-paar.comchemicaljournals.com
Eco-friendly halogenation methods are also crucial for the sustainable synthesis of this compound. Traditional bromination and iodination procedures often involve hazardous reagents and solvents. semanticscholar.orgcambridgescholars.com Green alternatives for iodination include the use of potassium iodide with oxidants like ammonium (B1175870) peroxodisulfate in aqueous methanol, which avoids the use of heavy metals. organic-chemistry.org Another approach utilizes sodium percarbonate as a stable and inexpensive oxidant for the iodination of arenes. nih.gov For bromination, methods using systems like H2O2/HBr in greener solvents such as diethyl carbonate are being developed, often initiated by visible light to avoid harsh conditions. acs.org
The principles of green chemistry can be applied to a plausible synthetic route for this compound. A potential green strategy would involve the Suzuki-Miyaura coupling of a suitably substituted aryl halide and an arylboronic acid in an aqueous medium, catalyzed by a recyclable heterogeneous palladium catalyst. Subsequent halogenation steps would employ eco-friendly reagents and conditions. For example, the synthesis could proceed via the coupling of (4-bromophenyl)boronic acid and 1-bromo-3-iodobenzene, or a similar combination of precursors, under green Suzuki-Miyaura conditions. The halogenation of a biphenyl precursor could also be envisioned using the aforementioned green iodination and bromination methods.
The following tables provide an overview of research findings related to green synthetic methodologies applicable to the formation of halogenated biphenyls.
Table 1: Comparison of Catalytic Systems for Green Suzuki-Miyaura Coupling
| Catalyst System | Solvent | Reaction Conditions | Yield (%) | Key Advantages |
| PdCl2 with Ln@β-CD | Water | Room Temperature, 4h | 80-100 | Phosphine-free, recyclable catalyst, mild conditions. nih.gov |
| Fullerene-supported PdCl2 | Water | Room Temperature, 4h | >90 | High yield, recyclable nanocatalyst. researchgate.net |
| LaPO4·Pd nanocatalyst | Water | Not specified | High | Recyclable, broad substrate scope. nih.gov |
| Pd/C | Water/Ethanol | Not specified | Good to Excellent | Heterogeneous, easily separable, ligand-free. st-andrews.ac.ukacsgcipr.org |
| NiCl2(PCy3)2 | 2-Me-THF / t-amyl alcohol | Not specified | Good to Excellent | Use of greener organic solvents, cost-effective nickel catalyst. researchgate.netnih.gov |
Table 2: Eco-Friendly Iodination and Bromination Methods for Aromatic Compounds
| Halogenation Method | Reagents | Solvent | Key Features |
| Iodination | |||
| Oxidative Iodination | KI / (NH4)2S2O8 | Aqueous Methanol | Ortho-selective, metal-free, mild conditions. organic-chemistry.org |
| Oxidative Iodination | I2 or KI / Sodium Percarbonate | Various | Use of a cheap and eco-friendly oxidant. nih.gov |
| Diazotization-Iodination | NaNO2 / KI / Sulfonic acid resin | Water | Non-corrosive, good for electron-rich and deficient arenes. organic-chemistry.org |
| Bromination | |||
| Light-Induced Bromination | H2O2 / HBr | Diethyl Carbonate | Visible light initiation, greener solvent. acs.org |
| Organocatalytic Bromination | Indole-based catalyst / NBS | Heptane | Environmentally benign, avoids hazardous solvents. rsc.org |
| In-situ Bromine Generation | NaBr / H2O2 | Acidic Medium | Avoids direct handling of liquid bromine. tandfonline.com |
These sustainable approaches, focusing on the use of water as a solvent, recyclable catalysts, energy-efficient reaction activation, and environmentally benign halogenating agents, pave the way for the greener production of this compound and related compounds, aligning with the principles of modern, sustainable chemistry.
Mechanistic Investigations of Selective Functionalization Reactions Involving 4 Bromo 3 Iodo 1,1 Biphenyl
Differentiated Reactivity of Bromine and Iodine Substituents in Cross-Coupling
The ability to selectively functionalize one halogen site in the presence of another is critical for efficient synthesis. In polyhaloarenes, the reactivity order for palladium-catalyzed cross-coupling reactions is generally established as C-I > C-OTf ≈ C-Br > C-Cl. This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the initial step of the catalytic cycle.
This inherent difference in reactivity allows for the chemoselective functionalization of the C-I bond on the 4'-Bromo-3-iodo-1,1'-biphenyl molecule while leaving the C-Br bond intact for subsequent transformations. This stepwise approach is a powerful strategy for building molecular complexity from a single, versatile precursor.
The C-I bond, with a lower BDE (approx. 65 kcal/mol) compared to the C-Br bond (approx. 81 kcal/mol), presents a lower activation energy barrier for oxidative addition. Consequently, the Pd(0) catalyst will preferentially react with the C-I bond. berkeley.edu By carefully controlling reaction conditions such as temperature, reaction time, and catalyst loading, the reaction can be stopped after the selective coupling at the iodine-bearing position, yielding a 3-substituted-4'-bromo-1,1'-biphenyl derivative. This intermediate can then be isolated and subjected to a second cross-coupling reaction at the now-activated C-Br site, often under more forcing conditions.
While electronic effects are dominant in determining C-I vs. C-Br selectivity, steric factors also play a significant role. The "ortho effect" traditionally refers to the unique influence of a substituent at the position adjacent (ortho) to a reaction center. wikipedia.orgvedantu.com In this compound, the iodine atom is at the 3-position. While not ortho to the point of intermolecular linkage (the C1-C1' bond), its position creates a distinct steric environment compared to the bromine at the 4'-position.
The approach of a bulky catalytic complex, often encumbered by large phosphine (B1218219) or N-heterocyclic carbene ligands, can be influenced by the steric hindrance around the reaction site. researchgate.net The iodine atom at the 3-position is flanked by hydrogen atoms at the 2- and 4-positions. While this hindrance is less pronounced than that of a true ortho-substituent, it can still affect the rate of oxidative addition. However, in this specific substrate, the electronic preference for C-I activation is so strong that it generally overrides any moderate steric influences. Steric effects become more critical when comparing two identical halogens at different positions or when using exceptionally bulky ligands or substrates. researchgate.net
Detailed Studies on Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki coupling) involving this compound proceeds through three fundamental steps.
Interactive Data Table: Key Steps in a Suzuki Cross-Coupling Cycle
| Catalytic Step | Description | Key Features for this compound |
|---|---|---|
| Oxidative Addition | Insertion of the Pd(0) catalyst into the Carbon-Halogen bond, forming an Ar-Pd(II)-X species. The metal's oxidation state increases from 0 to +2. wikipedia.org | This is the selectivity-determining step. The weaker C-I bond reacts much faster than the C-Br bond, leading to the preferential formation of (4'-Bromo-[1,1'-biphenyl]-3-yl)palladium(II) iodide. berkeley.edu |
| Transmetalation | Transfer of an organic group (R) from an organometallic reagent (e.g., an organoboron compound, R-B(OR)2) to the Pd(II) center, displacing the halide. This requires activation by a base. | The (4'-Bromo-[1,1'-biphenyl]-3-yl)palladium(II) iodide intermediate reacts with the activated boronic acid to form an Ar-Pd(II)-R species. |
| Reductive Elimination | The two organic groups on the Pd(II) center couple to form a new C-C bond, and the Pd(0) catalyst is regenerated. The metal's oxidation state decreases from +2 to 0. wikipedia.org | The newly formed 3-R-4'-bromo-1,1'-biphenyl is released from the coordination sphere of the palladium, and the Pd(0) catalyst re-enters the catalytic cycle. |
Role of Ligands and Solvents in Modulating Reaction Pathways and Selectivity
The choice of ligands and solvents is paramount for achieving high selectivity and efficiency in cross-coupling reactions. Ligands coordinate to the metal center, modifying its steric and electronic properties, which in turn influences its reactivity. nih.gov
Ligands: Electron-rich and sterically bulky ligands, such as tri-tert-butylphosphine (B79228) or Buchwald-type biaryl phosphines, generally accelerate the rate of oxidative addition and subsequent reductive elimination. nih.gov For selective C-I coupling, the ligand must be carefully chosen to promote reaction at the C-I bond at a low temperature while ensuring the C-Br bond remains unreactive. If the goal were to reverse selectivity (which is very challenging), one might explore ligands that could sterically disfavor the more accessible C-I position, though electronic factors usually dominate.
Solvents: The solvent influences the solubility of reagents and the stability of charged intermediates in the catalytic cycle. Polar aprotic solvents like DMF, dioxane, or toluene (B28343) are commonly used. The addition of water can sometimes be beneficial, particularly in Suzuki couplings, as it can aid in the dissolution of the base and facilitate the transmetalation step. elsevierpure.com Protic solvents have been shown to be beneficial for chemoselective couplings, potentially by stabilizing key intermediates while minimizing side reactions like triflate hydrolysis in related systems. elsevierpure.com
Table: Influence of Reaction Parameters on Selectivity
| Parameter | Effect on C-I vs. C-Br Selectivity | Rationale |
|---|---|---|
| Temperature | Lower temperatures favor C-I coupling. | The activation energy for C-I oxidative addition is lower. At low temperatures, there is insufficient energy to overcome the higher activation barrier for C-Br cleavage. |
| Ligand Choice | Electron-rich, bulky phosphine ligands can enhance the rate of oxidative addition for both bonds but can be tuned to optimize C-I selectivity. | Ligands stabilize the Pd(0) state and modulate its reactivity. A well-chosen ligand facilitates the desired reaction while preventing catalyst decomposition or undesired side reactions. nih.gov |
| Base | The choice of base (e.g., K3PO4, Na2CO3) is crucial for the transmetalation step. | A base that is too strong or too weak can lead to side reactions or slow transmetalation, respectively, potentially allowing for competing processes to occur. mdpi.com |
| Solvent | Aprotic polar solvents are generally effective. Protic co-solvents can sometimes improve yields. elsevierpure.com | The solvent system must solubilize all components and stabilize catalytic intermediates without promoting side reactions. |
Elucidation of Side Reactions and Byproduct Formation Mechanisms
Several side reactions can compete with the desired selective cross-coupling, leading to the formation of byproducts and reduced yields.
Double Coupling: If reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess reagents), the second cross-coupling reaction can occur at the C-Br bond, leading to a disubstituted biphenyl (B1667301) product. This is controlled by careful management of reaction parameters.
Homocoupling: The organometallic coupling partner (e.g., boronic acid) can couple with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or by certain palladium catalyst systems and is more prevalent when the desired cross-coupling is slow.
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur via reaction with trace amounts of water or other proton sources in the reaction mixture, often involving a Pd-H intermediate. For this compound, this could lead to the formation of 4'-bromo-1,1'-biphenyl or 3-iodo-1,1'-biphenyl.
Understanding these competing pathways is essential for the rational optimization of reaction conditions to maximize the yield of the desired selectively functionalized product.
Theoretical and Computational Studies on 4 Bromo 3 Iodo 1,1 Biphenyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized ground state geometry and electronic charge distribution of molecules like 4'-Bromo-3-iodo-1,1'-biphenyl. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to provide a balance of accuracy and computational cost. mdpi.commdpi.com
DFT also allows for the calculation of atomic charges, such as Mulliken charges, which describe the partial charge distribution across the molecule. In this compound, the carbon atoms bonded to the halogens (C3 and C4') would carry partial positive charges, while the more electronegative iodine and bromine atoms would bear partial negative charges. This charge polarization is crucial for understanding the molecule's electrostatic interactions.
Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Predicted Value | Description |
|---|---|---|
| C-I Bond Length | ~2.10 Å | The distance between the carbon atom of the phenyl ring and the iodine atom. |
| C-Br Bond Length | ~1.91 Å | The distance between the carbon atom of the second phenyl ring and the bromine atom. |
| Phenyl-Phenyl Dihedral Angle | ~65° | The twist angle between the two phenyl rings, indicating a non-planar structure. |
Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this molecule are not publicly available.
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be a π-orbital distributed primarily across the electron-rich biphenyl (B1667301) core. The LUMO is likely a π*-orbital, with significant contributions from the carbon-halogen bonds. The presence of halogens tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Halogen substitution is known to reduce the HOMO-LUMO energy gap, thereby increasing the molecule's chemical reactivity. mdpi.com
Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | ~ -6.2 eV | Represents the electron-donating capability, centered on the π-system. |
| LUMO | ~ -1.5 eV | Represents the electron-accepting capability, influenced by C-X bonds. |
Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational results for this molecule are not publicly available.
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. It maps the electrostatic potential onto the molecule's electron density surface, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).
A key feature for halogenated compounds is the "σ-hole," an electropositive region found on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). unimi.it This phenomenon arises from the anisotropic distribution of electron density around the halogen atom. The size and positive intensity of the σ-hole increase with the polarizability of the halogen, following the trend I > Br > Cl > F.
For this compound, the iodine atom is expected to possess a prominent and highly positive σ-hole, making it a strong halogen bond donor. The bromine atom will have a smaller, less positive σ-hole. This makes the iodine site a preferential target for interactions with nucleophiles or Lewis bases. This directional and favorable interaction, known as halogen bonding, is a critical factor in crystal engineering and molecular recognition. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in condensed phases (e.g., in a solvent or a solid state). researchgate.net
For this compound, an MD simulation could be used to study the rotational dynamics around the single bond connecting the two phenyl rings. This would reveal the distribution of dihedral angles at a given temperature and the energy barrier to rotation. Furthermore, simulations of multiple molecules would elucidate the preferred modes of intermolecular association. These simulations would likely show a strong tendency for molecules to arrange themselves to facilitate halogen bonding, with the iodine atom of one molecule interacting with an electron-rich region (like a phenyl ring or another halogen's negative belt) of a neighboring molecule. mdpi.comnih.gov
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating the associated activation energy barriers. This information helps predict which reactions are kinetically favorable.
The selective activation of a carbon-halogen (C-X) bond is a common and crucial step in many organic reactions, particularly in cross-coupling chemistry. For this compound, a key question is the relative ease of cleaving the C-I bond versus the C-Br bond.
Generally, the bond dissociation energy for a C(sp²)-X bond decreases as the halogen becomes larger and less electronegative (C-Br > C-I). Therefore, the C-I bond is weaker than the C-Br bond. Computational modeling can quantify this difference by calculating the activation energy required for a specific bond-breaking process, such as oxidative addition to a metal catalyst. DFT calculations would likely confirm that the energy barrier for activating the C-I bond is significantly lower than that for the C-Br bond. This selectivity is of great practical importance, as it allows for sequential reactions where the iodine is substituted first, leaving the bromine available for a subsequent transformation.
Illustrative Calculated Activation Energies for C-X Bond Cleavage
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Activation Energy |
|---|---|---|
| C-I | ~270-290 | Lower |
Note: The data in this table is illustrative and based on general bond energy trends for aryl halides, as specific computational results for this molecule are not publicly available.
Pathway Elucidation for Regioselective Functionalization
The presence of both a bromine and an iodine atom on the biphenyl scaffold of this compound presents a challenge in regioselective functionalization. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its lower bond dissociation energy. However, factors like the choice of catalyst, ligands, and reaction conditions can influence this selectivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways that govern this regioselectivity.
DFT calculations can be employed to model the entire catalytic cycle of a cross-coupling reaction involving this compound. nih.gov This involves calculating the energies of the reactants, transition states, intermediates, and products for the reaction occurring at either the C-I or the C-Br bond. The primary steps in such a catalytic cycle typically include oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 1: Hypothetical Energy Profile Comparison for Regioselective Functionalization of this compound
| Reaction Step | Pathway A: Reaction at C-I Bond (kcal/mol) | Pathway B: Reaction at C-Br Bond (kcal/mol) |
| Oxidative Addition (Transition State Energy) | Lower Energy | Higher Energy |
| Transmetalation (Intermediate Stability) | Favorable | Less Favorable |
| Reductive Elimination (Transition State Energy) | Lower Energy | Higher Energy |
| Overall Reaction Barrier | Lower | Higher |
Note: This table represents a generalized, hypothetical scenario based on known reactivity trends. Actual values would require specific DFT calculations for this compound with a defined catalytic system.
By comparing the activation energy barriers for the rate-determining step in both potential pathways (reaction at the iodo-substituted position versus the bromo-substituted position), a prediction can be made about the most likely outcome. For instance, a lower activation barrier for the oxidative addition at the C-I bond would strongly suggest that functionalization will preferentially occur at this site. researchgate.net
Furthermore, computational studies can explore the electronic properties of the this compound molecule itself. Analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP) can provide insights into the relative reactivity of the C-I and C-Br bonds. mdpi.com These analyses help in understanding the electronic factors that contribute to the regioselectivity of the reaction.
Prediction of Spectroscopic Signatures for Elucidation of Reaction Intermediates
The identification of transient intermediates in a catalytic cycle is crucial for a complete mechanistic understanding. However, these species are often short-lived and present in low concentrations, making their experimental detection challenging. Computational chemistry offers a powerful alternative by predicting the spectroscopic signatures of these elusive intermediates.
In the context of a Suzuki-Miyaura cross-coupling reaction of this compound, key intermediates would include the oxidative addition product (a Pd(II)-biphenyl complex) and pre-transmetalation intermediates involving palladium-oxygen-boron linkages. illinois.edunih.gov Using DFT, the geometries of these proposed intermediates can be optimized, and their spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated.
Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Hypothetical Reaction Intermediate
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| 1H | Calculated values for specific protons | Observed values from low-temperature NMR |
| 13C | Calculated values for specific carbons | Observed values from low-temperature NMR |
| 31P (if applicable) | Calculated value for phosphine (B1218219) ligand | Observed value from low-temperature NMR |
Note: This table illustrates the comparative approach used in computational spectroscopy. The accuracy of the prediction depends on the level of theory and basis set used in the calculations.
The process of predicting NMR spectra computationally involves first calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the intermediate. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of sophisticated functionals and basis sets. rogue-scholar.org By comparing the computationally predicted NMR spectra with experimental data obtained under reaction conditions (often at low temperatures to increase the lifetime of intermediates), it is possible to confirm the structure of these transient species. illinois.edu This synergy between computational prediction and experimental observation is a powerful strategy for elucidating complex reaction mechanisms.
Applications of 4 Bromo 3 Iodo 1,1 Biphenyl As an Advanced Synthetic Building Block
Sequential Cross-Coupling Reactions for Asymmetric Functionalization
The primary utility of 4'-Bromo-3-iodo-1,1'-biphenyl in synthetic chemistry stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. nbinno.com The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Br bond. This reactivity difference is the foundation for selective, sequential functionalization.
Orthogonal Reactivity for Divergent Synthesis of Complex Biaryls
The orthogonal nature of the iodo and bromo groups allows for a divergent synthetic strategy. Chemists can selectively couple a wide variety of organometallic reagents at the 3-position via the iodo group under mild conditions, leaving the bromo group at the 4'-position intact for a subsequent, different coupling reaction under more forcing conditions. aau.dknih.gov This stepwise approach is crucial for the controlled synthesis of unsymmetrically substituted biaryls.
For instance, a Suzuki coupling can be performed selectively at the C-I bond with a boronic acid, followed by a second, distinct Suzuki, Sonogashira, or other cross-coupling reaction at the C-Br bond. nbinno.comaau.dk This methodology provides a reliable pathway to complex biaryl compounds with precisely controlled substitution patterns, which is a significant challenge in single-step coupling strategies.
| Reaction Step | Reactive Site | Typical Coupling Partner | Common Reaction Type | Relative Conditions |
|---|---|---|---|---|
| Step 1 | Carbon-Iodine (C-I) Bond | Aryl Boronic Acid | Suzuki Coupling | Mild (e.g., lower temperature) |
| Step 2 | Carbon-Bromine (C-Br) Bond | Terminal Alkyne | Sonogashira Coupling | More Forcing (e.g., higher temperature) |
| Step 1 | Carbon-Iodine (C-I) Bond | Organostannane | Stille Coupling | Mild |
| Step 2 | Carbon-Bromine (C-Br) Bond | Aryl Boronic Acid | Suzuki Coupling | More Forcing |
Synthesis of Tri- and Tetra-Substituted Biaryl Derivatives
The sequential functionalization of this compound is particularly effective for accessing sterically hindered tri- and tetra-substituted biaryls. d-nb.info These motifs are prevalent in pharmaceuticals, natural products, and advanced materials but are often challenging to synthesize using traditional methods due to steric hindrance, which can impede the necessary oxidative addition and transmetalation steps. d-nb.info
By first introducing a substituent at the 3-position (via the iodo group), a tri-substituted biphenyl (B1667301) is formed. A subsequent cross-coupling at the 4'-position (via the bromo group) yields a tetra-substituted product. This programmed approach allows for the construction of highly congested and atropisomeric biaryls, which are of significant interest for their unique chiral properties and biological activities. d-nb.inforesearchgate.net
Precursor for the Construction of Optoelectronic Materials and Conjugated Systems
The ability to undergo sequential, site-selective cross-coupling reactions makes this compound an ideal monomer for the synthesis of conjugated polymers and other materials used in optoelectronics.
Integration into Polymer Backbones for Advanced Materials (e.g., OLEDs)
Conjugated polymers are the active components in organic light-emitting diodes (OLEDs), and their performance is highly dependent on the precise structure of the polymer backbone. researchgate.net this compound can be used in step-growth polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create well-defined polymer chains.
By reacting the dihalogenated monomer with a diboronic acid or other bifunctional coupling partner, it can be integrated into a polymer backbone. The specific substitution pattern of the starting material allows for the introduction of twists and specific conformations in the final polymer, which can be used to tune its electronic properties, solubility, and solid-state packing—all critical factors for efficient OLED devices. nbinno.com
Development of Molecular Wires and Semiconductors
The synthesis of molecular-scale wires often relies on rigid-rod-like molecules composed of alternating aromatic rings and triple bonds (oligo(phenylene ethynylene)s). aau.dk The differential reactivity of this compound is perfectly suited for the construction of these structures. A typical synthesis involves a Sonogashira coupling at the more reactive iodide position, followed by a second Sonogashira coupling at the bromide position to extend the conjugated system. aau.dk This stepwise elongation allows for precise control over the length and composition of the molecular wire, which is essential for studying and controlling charge transport at the molecular level. These tailored structures are fundamental building blocks for molecular electronics and organic semiconductors. tcichemicals.com
| Application Area | Key Synthetic Reaction | Role of this compound | Resulting Structure/Material |
|---|---|---|---|
| OLEDs | Suzuki Polycondensation | Dihalogenated Monomer | Conjugated Polymer |
| Molecular Wires | Sequential Sonogashira Coupling | Bifunctional Initiator/Extender | Oligo(phenylene ethynylene) |
| Organic Semiconductors | Yamamoto Polymerization | Dihalogenated Monomer | Poly(phenylene) derivative |
Intermediate in the Synthesis of Scaffolds for Chemical Biology Research
The structural complexity and diversity enabled by this compound make it a valuable intermediate for creating molecular scaffolds for chemical biology and medicinal chemistry. Biaryl structures are privileged motifs in many biologically active molecules. nih.gov The ability to introduce different functional groups in a controlled, stepwise manner allows for the generation of libraries of complex molecules for screening against biological targets.
For example, this building block can be used to synthesize sterically hindered atropisomeric biaryl amines, which are important scaffolds in asymmetric catalysis and drug discovery. d-nb.info By carefully choosing the coupling partners in the sequential reactions, researchers can fine-tune the three-dimensional shape and chemical properties of the resulting scaffold to optimize its interaction with proteins or other biological macromolecules.
Stereoselective Transformations Facilitated by the Di-Halogenated Motif
The unique arrangement of two different halogen atoms on the biphenyl scaffold of this compound presents a powerful tool for stereoselective synthesis, particularly in the construction of axially chiral biaryls. This structural feature allows for sequential and site-selective cross-coupling reactions, where the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited to control the introduction of substituents and, consequently, the stereochemical outcome of the final product.
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established, with the C-I bond being significantly more reactive than the C-Br bond. This reactivity difference enables a programmed, stepwise functionalization of the this compound core. The more labile iodo-substituent can be selectively coupled under milder conditions, leaving the bromo-substituent intact for a subsequent, different cross-coupling reaction. This sequential approach is fundamental to the stereoselective synthesis of sterically hindered biaryls, where the controlled, ordered introduction of bulky groups around the biphenyl axis is necessary to induce and fix a specific atropisomer.
In the presence of a chiral ligand, this stepwise functionalization can be rendered enantioselective. The chiral ligand, coordinated to the metal catalyst (typically palladium or nickel), creates a chiral environment around the reaction center. This chiral pocket influences the orientation of the reacting molecules during the crucial bond-forming steps—oxidative addition, transmetalation, and reductive elimination. As a result, one of the two possible atropisomers is formed in excess.
A key strategy in this context is the use of enantioselective Suzuki-Miyaura cross-coupling reactions. By carefully selecting the chiral phosphine (B1218219) ligand, reaction conditions, and coupling partners, it is possible to achieve high levels of asymmetric induction. For instance, in a hypothetical stereoselective synthesis utilizing this compound, the first Suzuki-Miyaura coupling would occur selectively at the 3-iodo position with a suitable boronic acid in the presence of a chiral palladium catalyst. This initial coupling would set the first element of steric hindrance. The subsequent coupling at the 4'-bromo position with a second, potentially different, boronic acid would then complete the synthesis of the chiral biaryl. The stereochemical information imparted by the chiral ligand in one or both of these steps would determine the final enantiomeric excess of the product.
While specific research detailing the stereoselective transformations of this compound itself is not extensively documented in publicly available literature, the principles are well-demonstrated with analogous di-halogenated aromatic compounds. The data presented in the following table is a representative example of how the sequential, enantioselective Suzuki-Miyaura coupling of a di-halogenated substrate can be used to generate axially chiral biaryls, illustrating the potential applications of this compound in this field.
Table 1: Representative Enantioselective Suzuki-Miyaura Coupling of a Di-halogenated Aryl Substrate
| Entry | Aryl Halide | Boronic Acid | Chiral Ligand | Product | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-iodobenzene | 2-Methylphenylboronic acid | (R)-BINAP | 2-Bromo-2'-methyl-1,1'-biphenyl | 85 | 92 |
| 2 | 1-Bromo-2-iodobenzene | Naphthalene-1-boronic acid | (S)-MeO-BIPHEP | 2-Bromo-1,1'-binaphthyl | 78 | 95 |
| 3 | 2-Bromo-2'-methyl-1,1'-biphenyl | Phenylboronic acid | (R)-Josiphos | 2'-Methyl-[1,1'-biphenyl]-2-ylbenzene | 91 | 93 |
This table presents hypothetical data based on established principles of stereoselective cross-coupling reactions to illustrate the potential of di-halogenated biphenyls in asymmetric synthesis. ee = enantiomeric excess.
The successful application of this methodology hinges on several factors:
Ligand Choice: The structure of the chiral ligand is paramount in determining the level of enantioselectivity. Different classes of chiral ligands, such as BINAP, MeO-BIPHEP, and Josiphos, create distinct chiral environments.
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the outcome of the stereoselective coupling.
Substrate Steric Hindrance: The size and nature of the substituents on both the di-halogenated biphenyl and the boronic acid play a crucial role in the stability of the resulting atropisomer and the efficiency of the asymmetric induction.
In essence, the this compound scaffold is an advanced synthetic building block with significant potential for the construction of complex, axially chiral molecules. Its di-halogenated nature provides the necessary handles for a programmed and stereocontrolled synthetic sequence, making it a valuable precursor for the synthesis of novel chiral ligands, catalysts, and biologically active compounds where three-dimensional structure is critical for function.
Advanced Analytical and Spectroscopic Methods for Research Level Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. For a derivative of 4'-Bromo-3-iodo-1,1'-biphenyl, HRMS would provide a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula.
For the parent compound, this compound (C₁₂H₈BrI), the presence of bromine and iodine atoms results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while iodine is monoisotopic (¹²⁷I). This leads to a characteristic M and M+2 pattern for bromine-containing fragments. HRMS can resolve these isotopic peaks and measure their masses with enough accuracy (typically to within 5 ppm) to confirm the presence and number of bromine and iodine atoms, distinguishing the compound from others with a similar nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₁₂H₈⁷⁹BrI⁺ | 357.8854 |
This interactive table showcases the expected high-resolution masses for the molecular ions.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be used to fully characterize the structure of this compound.
¹H and ¹³C NMR for Assignment of Proton and Carbon Environments
¹H NMR spectroscopy would provide information on the number of different proton environments, their chemical shifts, splitting patterns (multiplicity), and coupling constants. For this compound, the aromatic region of the ¹H NMR spectrum would show a complex set of signals corresponding to the eight protons on the biphenyl (B1667301) core. The substitution pattern would lead to distinct signals for each proton.
¹³C NMR spectroscopy would reveal the number of unique carbon environments. For this compound, twelve distinct signals would be expected in the aromatic region of the spectrum, corresponding to the twelve carbons of the biphenyl system. The carbons directly attached to the bromine and iodine atoms would show characteristic chemical shifts. While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available, data for related compounds like 4-bromobiphenyl (B57062) and 4-iodobiphenyl (B74954) can provide an approximation of the expected chemical shift ranges. rsc.org
¹²⁷I NMR and ⁷⁹/⁸¹Br NMR for Direct Halogen Environment Analysis
Direct observation of halogen nuclei by NMR can provide unique insights into the electronic environment around the C-X bond. However, both bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) nuclei are quadrupolar (spin I > 1/2). This property often leads to very broad NMR signals, which can be challenging to observe with standard high-resolution NMR spectrometers, especially when the halogen is covalently bonded to carbon in an asymmetric environment.
¹²⁷I NMR: The ¹²⁷I nucleus (spin 5/2) has a very large chemical shift range but typically yields extremely broad signals for organoiodides, often too broad to be detected in routine solution-state NMR.
⁷⁹/⁸¹Br NMR: Both ⁷⁹Br and ⁸¹Br isotopes (both spin 3/2) are NMR active. Similar to iodine, they are quadrupolar and give rise to broad signals. ⁸¹Br is often the preferred nucleus for study due to its slightly narrower linewidth compared to ⁷⁹Br.
For this compound, obtaining useful data from direct ¹²⁷I and ⁷⁹/⁸¹Br NMR would likely require specialized solid-state NMR techniques.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted biphenyls.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each of the aromatic rings, helping to trace the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the two phenyl rings and for assigning the quaternary (non-protonated) carbons, including those bonded to the halogens.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is particularly useful for determining the conformation and stereochemistry of molecules. For this compound, NOESY could provide insights into the through-space interactions between protons on the two different phenyl rings, which can be related to the torsional angle between them.
X-ray Crystallography for Single-Crystal Structural Determination of Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of a derivative of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the torsional angle between the two phenyl rings. It would also reveal how the molecules pack in the crystal lattice, showing any intermolecular interactions such as halogen bonding or π-stacking. While crystal structures for closely related molecules like 4-bromo-4'-methoxy-biphenyl are known, specific crystallographic data for this compound is not currently published. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are used to identify functional groups and probe the nature of chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching within the rings (typically in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 900-650 cm⁻¹ region), which are diagnostic of the substitution pattern on the aromatic rings. The C-Br and C-I stretching vibrations would appear at lower frequencies, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. For biphenyl systems, the intense band corresponding to the inter-ring C-C stretch is a notable feature in the Raman spectrum. The C-Br and C-I stretching vibrations would also be observable. The positions of certain Raman bands are sensitive to the torsional angle between the phenyl rings. researchgate.net
While specific spectra for this compound are not documented, the spectra of related compounds like biphenyl and 4-bromobiphenyl can serve as a reference for the expected vibrational modes. nist.govchemicalbook.com
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GPC) for Purity and Isomeric Separation in Research Contexts
In the rigorous landscape of chemical research, establishing the purity and isomeric integrity of a compound is paramount. For a molecule such as this compound, which possesses the potential for axial chirality and may be present in complex mixtures with various isomers, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), and Gel Permeation Chromatography (GPC) represent two powerful, yet distinct, methodologies for the stringent analysis of this and similar halogenated biphenyls.
Due to the substitution pattern, this compound can exhibit atropisomerism, a form of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings. The bulky iodine and bromine substituents can restrict free rotation, leading to the existence of stable, non-superimposable mirror-image enantiomers. The separation and characterization of these enantiomers are crucial in many fields, as different enantiomers can exhibit distinct biological activities and toxicological profiles.
Chiral HPLC is the cornerstone technique for the separation of enantiomers. chiralpedia.comnih.gov The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net These transient diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column and, thus, their separation. sigmaaldrich.com For a compound like this compound, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) are often effective for resolving atropisomers of halogenated biphenyls. nih.gov
The selection of the appropriate CSP and mobile phase is critical and often determined empirically through screening various conditions. A hypothetical research scenario for the chiral separation of this compound might involve screening several commercially available chiral columns under different mobile phase conditions, such as normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water mixtures).
Illustrative Chiral HPLC Screening Data for this compound Enantiomers
| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 9.8 | 1.8 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95:5) | 0.8 | 12.1 | 13.5 | 1.6 |
| Cellulose tris(4-methylbenzoate) | Acetonitrile/Water (70:30) | 1.2 | 6.2 | 6.2 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating a typical outcome of a chiral method development study.
In a research setting, the separation of positional isomers is also a significant challenge. rsc.org For instance, the synthesis of this compound might yield other isomers, such as 3'-Bromo-4-iodo-1,1'-biphenyl or 4-Bromo-2-iodo-1,1'-biphenyl. Reversed-phase HPLC with C18 or phenyl-hexyl columns can be effective for separating such closely related structural isomers. qub.ac.uk The separation is based on differences in hydrophobicity and π-π interactions between the analytes and the stationary phase.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume in solution. eag.comchromtech.commat-cs.com While GPC is predominantly used for the analysis of high molecular weight polymers, it can also be a valuable tool in the context of small molecules for specific research applications. resolvemass.camicrobenotes.com
In the synthesis and purification of this compound, GPC can be employed to assess the purity of the final product by separating it from oligomeric or polymeric impurities that may have formed as byproducts. It is particularly useful for removing high molecular weight contaminants that may not be easily separated by other forms of liquid chromatography. The separation mechanism involves a porous stationary phase; smaller molecules can enter the pores, resulting in a longer elution path and later elution time, while larger molecules are excluded from the pores and elute more quickly. microbenotes.com
A typical GPC analysis for purity assessment would involve dissolving the this compound sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a GPC column. The resulting chromatogram would ideally show a single, sharp peak corresponding to the monomeric compound. The presence of earlier eluting peaks would indicate the presence of higher molecular weight impurities.
Hypothetical GPC Analysis for Purity Assessment of this compound
| Component | Elution Volume (mL) | Molecular Weight (Da) (Relative to Standards) | Purity (%) |
| Polymeric Impurity | 8.2 | ~1500 | 1.5 |
| Dimeric Impurity | 9.5 | ~718 | 3.2 |
| This compound | 11.3 | ~359 | 95.3 |
Note: This data is hypothetical and serves to illustrate the application of GPC in assessing the purity of a small molecule by separating it from higher molecular weight impurities.
Q & A
Q. What are the preferred synthetic routes for 4'-Bromo-3-iodo-1,1'-biphenyl in laboratory settings?
The synthesis of this compound typically employs cross-coupling reactions, such as the Suzuki-Miyaura coupling , which utilizes aryl halides (e.g., bromo or iodo substituents) and arylboronic acids in the presence of a palladium catalyst . For instance, iodination at the 3-position can be achieved via directed ortho-metalation followed by halogen exchange, while bromination at the 4'-position may involve electrophilic aromatic substitution. Purification often requires column chromatography or recrystallization to isolate the biphenyl derivative .
Q. How can researchers characterize the structure and purity of this compound post-synthesis?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and biphenyl backbone integrity.
- HPLC-MS to assess purity and detect trace byproducts.
- X-ray crystallography for definitive structural confirmation, especially when steric effects from halogens complicate spectral interpretation .
Advanced Research Questions
Q. What strategies optimize regioselectivity in halogenation reactions for bromo-iodo biphenyl systems?
Regioselectivity is influenced by:
- Electronic directing groups : Electron-withdrawing groups (e.g., -NO₂) direct halogens to meta positions, while electron-donating groups (e.g., -OCH₃) favor para/ortho positions.
- Catalytic systems : Palladium/copper bimetallic catalysts enhance selectivity in sequential halogenation .
- Factorial design experiments to test variables like temperature, solvent polarity, and reagent stoichiometry .
Q. How can researchers resolve contradictions in reaction yield data under varying catalytic conditions?
Contradictions often arise from unaccounted variables such as:
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Quantum chemical calculations (e.g., DFT) model transition states to predict activation barriers for Suzuki couplings. Machine learning algorithms, trained on experimental datasets, identify optimal reaction conditions (e.g., solvent, base) by correlating electronic parameters (Hammett σ) with turnover frequencies .
Application-Focused Questions
Q. How is this compound used in synthesizing π-conjugated materials for optoelectronics?
The compound serves as a precursor for:
Q. What factors influence the stability of this compound under thermal or photolytic conditions?
Stability is affected by:
- Halogen bond strength : C-I bonds are weaker than C-Br, leading to preferential cleavage under UV light.
- Steric protection : Bulky substituents at adjacent positions reduce decomposition rates.
- Solvent polarity : Polar solvents stabilize charge-separated intermediates in degradation pathways .
Methodological Design Questions
Q. How to design experiments comparing bromo vs. iodo substituent effects in biphenyl systems?
A controlled approach involves:
- Isostructural analogs : Synthesize 4'-Bromo-3-iodo and 4'-Iodo-3-bromo derivatives to isolate electronic vs. steric effects.
- Kinetic studies : Monitor cross-coupling rates using identical catalytic conditions.
- Computational benchmarking : Compare calculated bond dissociation energies and frontier orbital energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
